Cyclopentanone, 2,4-dimethyl-, trans-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanone, 2,4-dimethyl-, trans- is an organic compound with the molecular formula C7H12O. It is a derivative of cyclopentanone, where two methyl groups are substituted at the 2nd and 4th positions of the cyclopentane ring in a trans configuration. This compound is a colorless liquid with a characteristic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanone, 2,4-dimethyl-, trans- can be synthesized through several methods. One common method involves the alkylation of cyclopentanone with methylating agents under controlled conditions. Another method includes the catalytic hydrogenation of 2,4-dimethylcyclopentene.
Industrial Production Methods: Industrial production often involves the catalytic dehydrogenation of 2,4-dimethylcyclopentanol. This process typically uses a copper-zinc catalyst at elevated temperatures to achieve high yields of the desired product .
Types of Reactions:
Oxidation: Cyclopentanone, 2,4-dimethyl-, trans- can undergo oxidation reactions to form corresponding carboxylic acids or ketones.
Reduction: It can be reduced to 2,4-dimethylcyclopentanol using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.
Substitution: Reagents like Grignard reagents and organolithium compounds are used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: 2,4-dimethylcyclopentanone can be oxidized to form 2,4-dimethylcyclopentanone carboxylic acid.
Reduction: Reduction yields 2,4-dimethylcyclopentanol.
Substitution: Substitution reactions can yield various derivatives depending on the substituent introduced.
Scientific Research Applications
Cyclopentanone, 2,4-dimethyl-, trans- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cyclopentanone, 2,4-dimethyl-, trans- involves its interaction with various molecular targets. The carbonyl group in the compound can form hydrogen bonds with biological molecules, influencing their structure and function. It can also participate in redox reactions, altering the oxidative state of biological systems .
Comparison with Similar Compounds
Cyclopentanone: The parent compound without methyl substitutions.
2,2-Dimethylcyclopentanone: A similar compound with methyl groups at the 2nd position.
Cyclopentanone, 2,2-dimethyl-: Another isomer with different methyl group positioning.
Uniqueness: Cyclopentanone, 2,4-dimethyl-, trans- is unique due to its specific methyl group positioning and trans configuration, which imparts distinct chemical and physical properties compared to its isomers and other cyclopentanone derivatives .
Properties
CAS No. |
51548-10-8 |
---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
(2R,4R)-2,4-dimethylcyclopentan-1-one |
InChI |
InChI=1S/C7H12O/c1-5-3-6(2)7(8)4-5/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |
InChI Key |
UKJQTRVEZWBIRE-PHDIDXHHSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C(=O)C1)C |
Canonical SMILES |
CC1CC(C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.